4-(dimethylamino)benzenesulfonic acid

Description

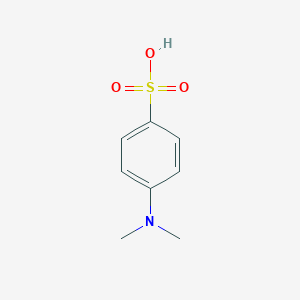

Structure

2D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVBBVPCVQEVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059529 | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-58-4 | |

| Record name | 4-(Dimethylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylsulfanilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8J8F96QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(dimethylamino)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid, is an organosulfur compound with the chemical formula C₈H₁₁NO₃S[1]. It belongs to the class of aromatic sulfonic acids, which are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The presence of the dimethylamino group at the para position significantly influences its electronic properties and, consequently, its chemical and physical behavior. This compound and its derivatives are of interest in various chemical applications, including as intermediates in the synthesis of dyes and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| CAS Number | 121-58-4 | [1] |

| Appearance | Solid | |

| Melting Point | 270-270.5 °C | |

| Density | 1.339 g/cm³ | |

| Boiling Point | Decomposes before boiling | |

| pKa | Not available | |

| Solubility | Soluble in water | [2] |

Molecular Structure and Its Implications

The structure of this compound, featuring a sulfonic acid group and a dimethylamino group on a benzene ring, gives rise to its characteristic properties. The sulfonic acid group is strongly acidic, while the dimethylamino group is basic. This amphoteric nature can influence its solubility and reactivity in different pH environments.

Caption: Molecular structure of this compound.

Experimental Methodologies for Property Determination

Solubility Determination

Causality: The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and purification processes. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility, ensuring reproducibility and comparability of data[3][4][5][6]. The flask method is particularly suitable for substances with solubility above 10⁻² g/L[3][6].

Experimental Protocol (Flask Method - Adapted from OECD Guideline 105):

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol).

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Phase Separation:

-

Allow the solution to stand at a constant temperature to allow for the separation of undissolved solid.

-

Alternatively, centrifuge the solution to facilitate the separation of the solid phase.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Caption: Workflow for solubility determination using the flask method.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, determining the pKa values for both the acidic and basic functional groups is essential for understanding its behavior in different pH environments. Potentiometric titration is a classic and reliable method for pKa determination[7][8].

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

The concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the sulfonic acid group, and a strong acid (e.g., 0.1 M HCl) for the dimethylamino group.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Caption: Process for pKa determination via potentiometric titration.

Spectroscopic Analysis

Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis and to gain insights into the molecular structure[12][13][14][15][16]. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol).

-

The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

-

-

Blank Measurement:

-

Fill a cuvette with the pure solvent and record a baseline spectrum. This is to correct for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

-

-

Data Interpretation:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Causality: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C)[17][18][19][20][21].

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube[20].

-

Ensure the sample is fully dissolved to form a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Data Processing and Analysis:

-

The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The chemical shifts (δ), signal multiplicities, and coupling constants (J) are analyzed to assign the signals to the different protons and carbons in the molecule.

-

Synthesis of this compound

The most common method for the synthesis of this compound is the direct sulfonation of N,N-dimethylaniline.

Reaction Scheme:

Detailed Protocol (Illustrative):

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylaniline.

-

Cool the flask in an ice bath.

-

-

Sulfonation:

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirring N,N-dimethylaniline. The temperature should be maintained below 10 °C during the addition.

-

-

Heating:

-

After the addition is complete, the reaction mixture is typically heated (e.g., on a steam bath) for several hours to promote the formation of the para-substituted product.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled and poured into cold water or onto ice.

-

The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Caption: General workflow for the synthesis of this compound.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Western University. (n.d.). NMR Sample Preparation.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing.

- University of California, Berkeley. (n.d.). UV-Vis SOP.

- JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- University College London. (n.d.). Sample Preparation.

- Scribd. (n.d.). Experiment 2.4. Uv-Visible Spectrophotom.

- OECD. (n.d.). Test No. 105: Water Solubility.

- De Biasi, V., & Gagliardi, L. G. (2013). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 20(3), 365-384.

- YouTube. (2014, March 22). Using Titration Data to Calculate the pKa of a Weak Acid.

- Akerman, M. H., et al. (2010). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2763.

- BYJU'S. (n.d.). How to calculate pKa.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.

- Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of...

- ScienceOpen. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.

- National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15695-15701.

- The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).

- PubMed Central. (n.d.). (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-.

- PubChem. (n.d.). 4-Dimethylamino-3'-sulfoazobenzene.

- NIST. (n.d.). Benzenesulfonic acid, 4-amino-. In NIST Chemistry WebBook.

- PubMed Central. (n.d.). X Ray crystallography.

- PubChemLite. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).

- ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.

- Wikipedia. (n.d.). Benzenesulfonic acid.

Sources

- 1. Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. echemi.com [echemi.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. cbic.yale.edu [cbic.yale.edu]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. ossila.com [ossila.com]

- 16. scribd.com [scribd.com]

- 17. organomation.com [organomation.com]

- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 19. publish.uwo.ca [publish.uwo.ca]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

N,N-Dimethylsulfanilic acid chemical structure

An In-Depth Technical Guide to N,N-Dimethylsulfanilic Acid: Structure, Properties, and Synthesis

Abstract

N,N-Dimethylsulfanilic acid, also known as 4-(dimethylamino)benzenesulfonic acid, is a substituted aromatic compound of significant interest in various chemical and biological domains. Its unique molecular architecture, characterized by the presence of both a strongly basic dimethylamino group and a strongly acidic sulfonic acid group, dictates its physicochemical properties and reactivity. This guide provides a comprehensive technical overview of the chemical structure of N,N-Dimethylsulfanilic acid, delving into its zwitterionic nature, spectroscopic signature, and established synthetic protocols. By elucidating the causality behind its properties and experimental methodologies, this document serves as a foundational resource for professionals engaged in organic synthesis, materials science, and biochemical research.

Chemical Identity and Nomenclature

N,N-Dimethylsulfanilic acid is systematically identified by several names and registry numbers, which are crucial for accurate literature searching and regulatory compliance. Its primary precursor is N,N-dimethylaniline.[1]

| Identifier | Value | Source |

| CAS Number | 121-58-4 | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | N,N-Dimethylsulfanilic Acid, 4-(Dimethylamino)benzenesulphonic acid | [2][4] |

| Molecular Formula | C₈H₁₁NO₃S | [3][4] |

| Molecular Weight | 201.24 g/mol | [3][4] |

| InChIKey | KZVBBVPCVQEVQK-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CN(C)c1ccc(cc1)S(=O)(=O)O | [4][] |

Molecular Structure and Physicochemical Properties

The functionality and behavior of N,N-Dimethylsulfanilic acid are direct consequences of its molecular structure. Understanding its electronic and spatial arrangement is key to predicting its reactivity and applications.

Core Chemical Structure

The molecule is built upon a central benzene ring, substituted at the 1- and 4- (para) positions.

-

Dimethylamino Group (-N(CH₃)₂): Located at position 1, this tertiary amine group is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic substitution.

-

Sulfonic Acid Group (-SO₃H): Positioned at the para-position (position 4), this is a strongly acidic, electron-withdrawing group. Its presence significantly influences the molecule's polarity and solubility.

The molecule is achiral, possessing a plane of symmetry through the C1-C4 axis.[4]

Caption: 2D structure of N,N-Dimethylsulfanilic acid.

The Zwitterionic State: An Internal Salt

A defining characteristic of N,N-Dimethylsulfanilic acid is its existence as a zwitterion, or inner salt.[6][7] A zwitterion is a neutral molecule that contains an equal number of positive and negative charges on different functional groups.[6] In this case, the highly acidic proton of the sulfonic acid group (-SO₃H) is transferred to the basic lone pair of electrons on the dimethylamino nitrogen atom (-N(CH₃)₂).

This intramolecular acid-base reaction results in a negatively charged sulfonate group (-SO₃⁻) and a positively charged quaternary ammonium group (-N⁺H(CH₃)₂). While an equilibrium exists, the zwitterionic form is the predominant species in the solid state and in neutral aqueous solutions, a phenomenon also observed in common amino acids.[8]

Caption: Equilibrium between non-ionic and zwitterionic forms.

Physicochemical Properties

The zwitterionic structure imparts properties more typical of ionic salts than neutral organic molecules. This includes a high melting point and significant polarity.

| Property | Value | Source |

| Physical Form | White to off-white solid | [2][9] |

| Melting Point | 270-270.5 °C (decomposes) | [1][10] |

| Density | ~1.339 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [11] |

| Storage Temp. | Room Temperature | [2][10] |

Causality Insight: The high melting point is a direct result of the strong electrostatic attractions between the positive and negative poles of adjacent zwitterions in the crystal lattice. These ionic forces require significantly more energy to overcome than the van der Waals forces present in non-ionic organic compounds of similar molecular weight.

Synthesis and Mechanistic Insights

The most common and direct synthesis of N,N-Dimethylsulfanilic acid is the electrophilic sulfonation of N,N-dimethylaniline.

Synthetic Route: Electrophilic Sulfonation

The reaction proceeds by treating N,N-dimethylaniline with concentrated sulfuric acid. The dimethylamino group is a potent ortho, para-directing activator. However, the extreme steric bulk of the incoming sulfonyl group (-SO₃H) strongly disfavors substitution at the ortho positions adjacent to the already bulky dimethylamino group. Consequently, the reaction exhibits high regioselectivity, yielding the para-substituted product almost exclusively.

Caption: High-level workflow for the synthesis of N,N-Dimethylsulfanilic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2] It is a self-validating system where the physical properties of the final product (e.g., melting point) confirm successful synthesis.

Materials:

-

N,N-dimethylaniline (20 g, 165.29 mmol)

-

Concentrated Sulfuric Acid (98%, 16.1 g, 161.00 mmol)

-

Diethyl Ether (200 mL total)

-

250 mL three-necked round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Vacuum source

Procedure:

-

Salt Formation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add a solution of N,N-dimethylaniline (20 g) in diethyl ether (40 mL). Place the flask in an ice bath to control the exothermic reaction.

-

Expertise Insight: The initial reaction between the strong base (dimethylaniline) and strong acid (sulfuric acid) is highly exothermic. The ice bath prevents overheating and potential side reactions. Ether is used as a non-reactive solvent to facilitate mixing and heat dissipation.

-

-

Acid Addition: Slowly add a solution of concentrated sulfuric acid (16.1 g) in diethyl ether (160 mL) dropwise from a dropping funnel over 30-45 minutes with continuous stirring. A precipitate of N,N-dimethylanilinium sulfate will form.

-

Solvent Removal: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Remove the diethyl ether using a rotary evaporator.

-

Thermal Rearrangement (Sulfonation): Equip the flask for heating under vacuum. Heat the resulting solid mixture to 170 °C under vacuum with continuous stirring for 4 hours.

-

Expertise Insight: The high temperature provides the necessary activation energy for the electrophilic aromatic substitution (sulfonation) to occur. The vacuum removes water formed during the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white solid is the crude N,N-Dimethylsulfanilic acid. The product can be purified by recrystallization from hot water if necessary. The yield is reported to be approximately 32%.[2]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product requires spectroscopic analysis. The predicted data serves as a reference for experimental validation.

| Technique | Expected Observations |

| ¹H NMR | A singlet at ~3.0 ppm (6H, integrating to the two -CH₃ groups). Two doublets in the aromatic region (7-8 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N⁺-H proton. |

| IR Spectroscopy | Strong, broad absorption around 3000 cm⁻¹ due to the N⁺-H stretch. Characteristic strong S=O stretching bands for the sulfonate group (-SO₃⁻) around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹. Aromatic C=C stretching peaks around 1600 and 1475 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 201.24. |

Applications and Research Significance

N,N-Dimethylsulfanilic acid is more than a simple organic molecule; it is a versatile building block and a compound with noted biological activity.

-

Azo Dye Synthesis: It is a key intermediate in the synthesis of important pH indicators and dyes. For example, it is used in the azo coupling reaction with a diazotized sulfanilic acid to produce methyl orange, a widely used indicator in titrations.[12]

-

Biochemical Research: The compound has been identified as a weak inhibitor of yeast sirtuins.[2][13] Sirtuins are a class of proteins involved in metabolic regulation, and inhibitors are valuable tools for studying their function and for potential therapeutic development.

-

Organic Synthesis: As a bifunctional molecule, it can be used as a starting material for more complex derivatives in pharmaceutical and materials science research.

Safety and Handling

As with any chemical reagent, proper handling of N,N-Dimethylsulfanilic acid is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

| Hazard Class | GHS Statements |

| Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

References

- N,N-DIMETHYLSULFANILIC ACID.gsrs.

- Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4.Chemsrc. [Link]

- N,N-Diethylsulphanilic acid | C10H15NO3S | CID 118833.PubChem. [Link]

- 4-(dimethylamino)benzenesulphonic acid CAS#: 121-58-4.

- N,N-Dimethyl-3-nitrosulfanilic acid | C8H10N2O5S | CID 3606966.PubChem. [Link]

- (PDF) Microwave synthesis of sulfanilic acid.

- CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid.

- Zwitterion.Wikipedia. [Link]

- Synthesis of 4-aminobenzenesulfonamide.PrepChem.com. [Link]

- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.University of Denver. [Link]

- 4-AMINOBENZENESULFONIC ACID.

- CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.

- N-Acetylsulfanilic acid | C8H9NO4S | CID 8483.PubChem. [Link]

- Analytical Methodologies to Detect N‑Nitrosamine Impurities.PubMed Central. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.YouTube. [Link]

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.Universal Class. [Link]

- Video: Zwitterion | Definition, Structure & Properties.Study.com. [Link]

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.YouTube. [Link]

- Nmr Spectroscopy - Molecular Structure And Absorption Spectra.Jack Westin. [Link]

- Dimethylsulfamic acid | C2H7NO3S | CID 62615.PubChem. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.University of Calgary. [Link]

- Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives.

- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.PubMed Central. [Link]

- (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin.

- (PDF) Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

- N,N-dimethylacetamide (DMAC): Application and market prospects.Caloong Chemical Co., Ltd. [Link]

- Overview of Testing Methods for N-nitrosamines Monitoring.PMDA. [Link]

- Dimethylacetamide.Wikipedia. [Link]

- LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline.FDA. [Link]

- Amino Acids and Zwitterions (A-level Chemistry).YouTube. [Link]

- 5 New Methods for the Preparation of N,N-Dimethylacetamide.Caloong Chemical Co., Ltd. [Link]

- Drawing Zwitterions and Amino Acids Made Simple: Tips & Tricks.YouTube. [Link]

- N,N-Dimethylaniline, a molecule to dye for.YouTube. [Link]

Sources

- 1. Benzenesulfonic acid,4-(dimethylamino) | CAS#:121-58-4 | Chemsrc [chemsrc.com]

- 2. 4-(dimethylamino)benzenesulphonic acid | 121-58-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 6. Zwitterion - Wikipedia [en.wikipedia.org]

- 7. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]

- 8. youtube.com [youtube.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound | 121-58-4 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. N,N-Dimethylsulfanilic Acid, CAS [[121-58-4]] | BIOZOL [biozol.de]

An In-depth Technical Guide to 4-(dimethylamino)benzenesulfonic Acid (CAS 121-58-4)

This guide provides a comprehensive technical overview of 4-(dimethylamino)benzenesulfonic acid, also known as N,N-Dimethylsulfanilic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, potential applications, and safety considerations, grounding all information in established scientific principles and methodologies.

Core Molecular and Physical Properties

This compound is a substituted aromatic sulfonic acid. The presence of both a strongly acidic sulfonic acid group and a basic dimethylamino group gives it zwitterionic characteristics, influencing its physical properties such as a high melting point and solubility.

| Property | Value | Source(s) |

| CAS Number | 121-58-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-Dimethylsulfanilic acid, p-(Dimethylamino)benzenesulfonic acid | [1] |

| Appearance | Solid | [4] |

| Melting Point | 270°C | |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | KZVBBVPCVQEVQK-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically, the sulfonation of an activated benzene ring. The dimethylamino group is a strong activating group, directing the incoming electrophile to the para position due to steric hindrance at the ortho positions.

Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route for synthesizing this compound involves the direct sulfonation of N,N-dimethylaniline.

Caption: Synthesis of this compound via sulfonation.

Detailed Experimental Protocol

This protocol is based on the established method for the sulfonation of aromatic amines. The key to a successful synthesis is the careful control of temperature to prevent unwanted side reactions and decomposition.

Materials:

-

N,N-dimethylaniline

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Heating mantle or oil bath

-

Reaction flask with reflux condenser

-

Beakers, filter funnel, and filter paper

Procedure:

-

Initial Reaction: In a reaction flask, carefully add N,N-dimethylaniline. Place the flask in an ice bath to cool.

-

Addition of Sulfuric Acid: Slowly, and with constant stirring, add an equimolar amount of concentrated sulfuric acid to the cooled N,N-dimethylaniline. The reaction is exothermic, and maintaining a low temperature is crucial to prevent charring.

-

Heating/Baking: Once the addition is complete, transfer the flask to a heating mantle or oil bath. Heat the mixture to approximately 180-190°C for several hours. This "baking" process drives the reaction to completion and facilitates the rearrangement to the thermodynamically stable para product.

-

Isolation: After cooling, the reaction mixture will solidify. Carefully add cold water to the solid mass to dissolve the product.

-

Purification: The crude product can be purified by recrystallization from hot water. The zwitterionic nature of the compound leads to lower solubility in cold water, allowing for effective purification. Filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form crystals.

-

Drying: Collect the crystals by filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Causality in Protocol:

-

Slow Acid Addition: Prevents a rapid temperature increase, which could lead to oxidation and degradation of the aniline derivative.

-

"Baking" Step: High temperature is required to overcome the activation energy for the sulfonation and subsequent rearrangement to the more stable para-isomer.

-

Recrystallization from Water: Exploits the temperature-dependent solubility of the product for purification, effectively removing unreacted starting materials and soluble byproducts.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound.

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is effective.

-

Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. A typical starting point would be a 30:70 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm, where the benzene ring exhibits strong absorbance.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase.

This method allows for the separation of the main compound from potential impurities, such as unreacted N,N-dimethylaniline or isomeric byproducts.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Interpretation of Key Peaks:

-

O-H Stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the sulfonic acid O-H group, often overlapping with C-H stretches.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ are attributed to the C-H bonds of the methyl groups.

-

S=O Stretch: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group typically appear in the regions of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

-

C-N Stretch: An absorption band around 1350-1250 cm⁻¹ can be attributed to the C-N stretching of the dimethylamino group.

-

Aromatic C=C Bending: Peaks in the fingerprint region (1600-1400 cm⁻¹) correspond to the C=C bond vibrations within the benzene ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Signals (in D₂O):

-

Aromatic Protons: Due to the para-substitution, the aromatic region will show a characteristic AA'BB' system. Two doublets are expected, one for the protons ortho to the dimethylamino group (upfield) and one for the protons ortho to the sulfonic acid group (downfield).

-

Methyl Protons: A singlet integrating to six protons will be observed for the two equivalent methyl groups of the dimethylamino moiety.

Expected ¹³C NMR Signals (in D₂O):

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon attached to the sulfonic acid group will be significantly downfield, while the carbon attached to the dimethylamino group will be upfield.

-

Methyl Carbons: A single signal will be observed for the two equivalent methyl carbons.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations:

-

Molecular Ion Peak: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 202.05. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 200.04.

-

Fragmentation: Common fragmentation pathways may include the loss of SO₃ (80 Da) or cleavage of the methyl groups from the amino moiety.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a versatile building block and chemical tool in various scientific disciplines, including those relevant to drug development.

Intermediate in Chemical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (acidic and basic groups) and substituted aromatic ring make it a valuable precursor.

-

Dye Synthesis: It is a key component in the synthesis of azo dyes, such as those used as pH indicators.

-

Organic Synthesis: The sulfonic acid group can be used as a directing group in further electrophilic aromatic substitution reactions or can be replaced to introduce other functionalities.

Potential Role in Bio-conjugation and Derivatization

The sulfonic acid group can be converted to a more reactive sulfonyl chloride. This derivative can then react with nucleophilic groups (e.g., amines, alcohols) on biomolecules or drug candidates, making it a potential tool for:

-

Labeling: Attaching a tag for analytical detection.

-

Solubilization: The sulfonic acid moiety can increase the water solubility of poorly soluble compounds.

Foundation for Biologically Active Molecules

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[5] Derivatives of sulfonamides exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5]

Caption: Role as a precursor to potentially bioactive sulfonamides.

4.3.1. Sirtuin Inhibition: A Speculative Target

There is evidence suggesting that N,N-Dimethylsulfanilic Acid acts as a weak inhibitor of yeast sirtuins.[6] Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in aging and various diseases, making them attractive drug targets. While the inhibitory activity of this specific compound is modest, it provides a starting point for the design and synthesis of more potent and selective sirtuin inhibitors based on its chemical scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Toxicological Profile: Specific toxicological data for this compound is limited. However, data from related benzenesulfonic acid derivatives suggest low acute oral and dermal toxicity.[7] Nevertheless, due to its acidic nature and irritant properties, direct contact should be avoided.

Conclusion

This compound is a foundational chemical with significant utility in synthetic chemistry. For researchers in drug development, its primary value lies not in its intrinsic biological activity, but in its potential as a versatile starting material for the synthesis of novel compounds with therapeutic promise, particularly within the rich field of sulfonamide-based medicinal chemistry. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in a research setting.

References

- Çelik, F., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o726–o727.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis).

- PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.

- El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27302.

- PubChem. (n.d.). This compound.

- Global Substance Registration System. (n.d.). N,N-DIMETHYLSULFANILIC ACID.

- Australian Industrial Chemicals Introduction Scheme. (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement.

- National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.

- Rajanna, K. C., et al. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2, 336-340.

- Badger, G. M., & Buttery, R. G. (1954). Preparation of some 4-dimethylamino-azobenzene derivatives with substituents in the 3- or in the 3- and the 5-position. Journal of the Chemical Society (Resumed), 2243-2245.

- Wikipedia. (n.d.). Benzenesulfonic acid.

- Kumar, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-932.

Sources

- 1. Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 121-58-4 [sigmaaldrich.com]

- 5. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylsulfanilic Acid, CAS [[121-58-4]] | BIOZOL [biozol.de]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the UV-Vis Spectrum of 4-(dimethylamino)benzenesulfonic Acid

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-(dimethylamino)benzenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the analysis and characterization of organic compounds. This document delves into the theoretical underpinnings of the compound's spectral behavior, offers a detailed experimental protocol for acquiring its spectrum, and discusses the influence of environmental factors such as solvent polarity and pH.

Introduction: The Significance of this compound and its Spectroscopic Analysis

This compound, also known as N,N-dimethylsulfanilic acid, is an organic compound featuring a benzene ring substituted with both an electron-donating dimethylamino group and an electron-withdrawing sulfonic acid group.[1] This molecular structure gives rise to interesting electronic properties that are valuable in various chemical applications, including its use as an intermediate in the synthesis of dyes and pharmaceuticals.[2]

UV-Vis spectroscopy is a powerful and accessible analytical technique for studying conjugated systems like this compound. The absorption of UV-Vis radiation provides insights into the electronic transitions within the molecule, which can be used for both qualitative identification and quantitative determination.[3][4] Understanding the UV-Vis spectrum of this compound is crucial for quality control, reaction monitoring, and for elucidating its behavior in different chemical environments.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic ring. The presence of substituents significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

-

The Chromophore: The benzene ring acts as the primary chromophore, the part of the molecule responsible for absorbing light.[5]

-

The Auxochromes: The dimethylamino (-N(CH₃)₂) group and the sulfonic acid (-SO₃H) group act as auxochromes.

-

The dimethylamino group is a strong electron-donating group (auxochrome) that increases the electron density of the benzene ring through resonance. This has a bathochromic effect (red shift), moving the absorption to longer wavelengths, and a hyperchromic effect, increasing the molar absorptivity.

-

The sulfonic acid group is an electron-withdrawing group. Its effect on the absorption spectrum is more complex and can be influenced by its acidic nature and its interaction with the solvent.

-

The interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid group, positioned para to each other, creates a "push-pull" system. This can lead to an intramolecular charge transfer (ICT) character in the electronic transition, which is often sensitive to the surrounding environment.

The Chemical Structure and its Influence

The structure of this compound is key to its spectral properties. The diagram below illustrates the key functional groups.

Caption: Chemical structure of this compound.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (CAS 121-58-4), purity ≥95%[6]

-

Solvents: HPLC-grade water, ethanol, and acetonitrile.

-

pH Buffers: Standard buffer solutions for pH 4, 7, and 9.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation

Proper sample preparation is critical for accurate UV-Vis measurements.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., water) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for analysis is 10 µg/mL.

-

pH-dependent Studies: For analyzing the effect of pH, prepare the working solutions in the respective buffer solutions.

Instrumental Parameters and Measurement

The following workflow outlines the process of acquiring the UV-Vis spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the sample (the "blank"). Place it in the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a cuvette with the sample solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, ensure the absorbance at λmax is within the linear range of the instrument (typically 0.1 to 1.0).

Expected Spectral Characteristics and Data Presentation

While a publicly available, comprehensive UV-Vis spectrum for this compound is not readily found in spectral databases, we can predict its characteristics based on its structural analogs, N,N-dimethylaniline and sulfanilic acid.

-

N,N-dimethylaniline exhibits an absorption maximum at approximately 298 nm.[7]

-

Sulfanilic acid (4-aminobenzenesulfonic acid) shows a UV/Visible spectrum in the NIST Chemistry WebBook.[8][9]

Based on these, this compound is expected to have a primary absorption band in the UV region, likely between 280 nm and 320 nm. The exact λmax and molar absorptivity (ε) will be influenced by the solvent and pH.

Data Presentation Table

The quantitative data obtained from the experimental protocol should be summarized in a table for easy comparison.

| Solvent | pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | Neutral | [experimental value] | [experimental value] |

| Water | Acidic (e.g., pH 4) | [experimental value] | [experimental value] |

| Water | Basic (e.g., pH 9) | [experimental value] | [experimental value] |

| Ethanol | - | [experimental value] | [experimental value] |

| Acetonitrile | - | [experimental value] | [experimental value] |

| Note: The values in this table are to be determined experimentally. |

Influence of Solvent and pH: A Deeper Dive

The electronic transitions of this compound are expected to be sensitive to the polarity of the solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

The position of the λmax can shift with solvent polarity, a phenomenon known as solvatochromism. The "push-pull" nature of the substituents suggests that the excited state is more polar than the ground state. Therefore, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state. This would lead to a smaller energy gap for the electronic transition and a bathochromic shift (red shift) to longer wavelengths.

pH Effects

The pH of the solution will significantly impact the ionization state of both the amino and sulfonic acid groups, thereby altering the electronic structure and the UV-Vis spectrum.

Caption: Logical relationship of pH effects on the UV-Vis spectrum.

-

In acidic conditions: The lone pair of electrons on the nitrogen of the dimethylamino group will be protonated. This eliminates its electron-donating resonance effect, leading to a larger energy gap for the π → π* transition. This will cause a hypsochromic shift (blue shift) to shorter wavelengths and a decrease in absorbance intensity (hypochromic effect).

-

In basic conditions: The sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻). This may slightly alter the electron-withdrawing strength and could lead to a minor bathochromic shift (red shift) .

Conclusion and Future Directions

This technical guide has outlined the theoretical principles and a practical, robust experimental protocol for the comprehensive analysis of the UV-Vis spectrum of this compound. While specific spectral data for this compound is not widely published, this guide provides the necessary framework for researchers to obtain and interpret this data accurately. The predicted sensitivity of its spectrum to solvent polarity and pH highlights the importance of controlling these parameters during analysis. For professionals in drug development and quality control, the methodologies described herein offer a reliable approach for the characterization and quantification of this important chemical intermediate. Future work should focus on the experimental determination and publication of the spectral data in various solvents and across a range of pH values to create a valuable reference for the scientific community.

References

- National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook.

- Bhagwat, A., et al. (2017). Development and Validation of UV Spectroscopic Assay Method of Febuxostat in Bulk and Dosage Form. World Journal of Pharmaceutical Research.

- PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. National Center for Biotechnology Information.

- National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook.

- PhosphorTech Corporation. (2023). UV spectroscopy for assay development and pharmaceutical drug formulation.

- PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Dimethylaminoazobenzene-4-sulfonic acid. National Center for Biotechnology Information.

- National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook.

- Hwisa, T., Singla, R. K., & Babu, R. (2015). Design of Experiment Assisted UV-Visible Spectrophotometric and RP-HPLC Method Development for Ambrisentan Estimation in Bulk and Formulations. World Journal of Analytical Chemistry, 3(1), 22-31.

- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.

- Hwisa, T., Singla, R. K., & Babu, R. (2015). Design of Experiment Assisted UV-Visible Spectrophotometric and RP-HPLC Method Development for Ambrisentan Estimation in Bulk an.

- Wikipedia. (n.d.). Benzenesulfonic acid.

- Impactfactor. (n.d.). UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms.

- Keller-Rudek, H., Moortgat, G. K., Sander, R., & Sörensen, R. (2013). The MPI-Mainz UV/VIS spectral atlas of gaseous molecules of atmospheric interest.

- Spec4Gem. (n.d.). UV-Vis-NIR spectra database.

- PubChemLite. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.

- ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.

- Chemistry Steps. (n.d.). Sulfonation of Benzene.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide.

- Khalil, K. M., et al. (2014). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089.

- LookChem. (n.d.). Cas 98-11-3,Benzenesulfonic acid.

- Science and Technology Indonesia. (2022). Molecular Spectroscopic (FTIR and UV-Vis) Analysis and In Vitro Antibacterial Investigation of a Deep Eutectic Solvent of N,N-Dimethyl Urea-Citric Acid.

- ResearchGate. (n.d.). (a) UV-Vis absorption spectra of neutral (in DMSO or DCM solution) and....

- YouTube. (2017, May 4).

- ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20....

- SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1,3-Dimethyluric acid.

- ResearchGate. (n.d.). (a) UV-Vis absorption changes of a N,N-dimethylacetamide solution....

Sources

- 1. Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 3. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | 121-58-4 [sigmaaldrich.com]

- 7. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]

- 8. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 9. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

Foundational Principles: Molecular Structure and Electronic Effects

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 4-(dimethylamino)benzenesulfonic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple data report to explore the underlying principles that govern the spectral features, offering field-proven insights into experimental design and data interpretation.

This compound (CAS 121-58-4) presents a classic example of a para-disubstituted benzene ring, where the electronic properties of the substituents dictate the magnetic environment of the aromatic protons.[1][2][3] The molecule consists of two key functional groups positioned at opposite ends of the benzene ring:

-

The Dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair. It increases electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes protons at these positions to resonate at a higher field (lower ppm value).[4][5]

-

The Sulfonic Acid Group (-SO₃H): This is a strong electron-withdrawing group (EWG) through an inductive effect. It decreases electron density on the aromatic ring, deshielding the ring protons and causing them to resonate at a lower field (higher ppm value).[4]

This push-pull electronic arrangement creates a highly polarized aromatic system, leading to a distinct and predictable ¹H NMR spectrum. The para-substitution results in a plane of symmetry, rendering the two protons ortho to the dimethylamino group chemically equivalent, and likewise for the two protons ortho to the sulfonic acid group.

Caption: Molecular structure of this compound with proton designations.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data begins with meticulous sample preparation and parameter selection. The zwitterionic nature of the analyte—possessing both a basic amino group and an acidic sulfonic acid group—makes solvent selection critical.

Step-by-Step Acquisition Protocol:

-

Analyte Preparation: Weigh approximately 5-10 mg of this compound solid. The compound's purity should be at least 95%.[1]

-

Solvent Selection & Rationale:

-

Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it readily dissolves the zwitterionic compound and, being aprotic, allows for the observation of the exchangeable sulfonic acid proton (-SO₃H). Its residual peak (~2.50 ppm) does not typically interfere with analyte signals.

-

Alternative: Deuterium oxide (D₂O). If used, the acidic -SO₃H proton and any residual amine N-H protons will rapidly exchange with deuterium and become invisible in the spectrum. This can be used as a confirmatory technique.

-

-

Sample Formulation: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation & Parameters (Example: 400 MHz Spectrometer):

-

Acquisition Time (at): 3-4 seconds. Rationale: Allows for sharp, well-resolved signals.

-

Pulse Width (p1): A calibrated 90° pulse (typically 8-12 µs). Rationale: Ensures maximum signal intensity for quantitative analysis.

-

Relaxation Delay (d1): 5 seconds. Rationale: Ensures full relaxation of all protons, especially the slower-relaxing aromatic protons, for accurate integration.

-

Number of Scans (ns): 16-64 scans. Rationale: Sufficient to achieve a high signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Confirmation Step (D₂O Shake): After acquiring the initial spectrum (especially in DMSO-d₆), add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a signal confirms it as an exchangeable proton (-SO₃H).

Spectral Interpretation: Decoding the Data

The resulting ¹H NMR spectrum is characterized by three distinct signal sets. The expected chemical shifts are based on established substituent effects in substituted benzene derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H -C-N(CH₃)₂ | ~3.0 | Singlet | N/A | 6H |

| H -C ortho to -N(CH₃)₂ (Hₐ) | ~6.7 - 6.9 | Doublet | ~8-9 | 2H |

| H -C ortho to -SO₃H (Hₑ) | ~7.6 - 7.8 | Doublet | ~8-9 | 2H |

| -SO₃H | Highly Variable (e.g., >10) | Broad Singlet | N/A | 1H |

Analysis of the Aromatic Region (δ 6.5-8.0 ppm)

The defining feature of the spectrum is the pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Upfield Doublet (Hₐ): This signal corresponds to the two protons ortho to the electron-donating -N(CH₃)₂ group. The strong shielding from this group shifts the signal significantly upfield compared to benzene (δ 7.3 ppm).[4]

-

Downfield Doublet (Hₑ): This signal represents the two protons ortho to the electron-withdrawing -SO₃H group. The deshielding effect of the sulfonyl moiety shifts this signal downfield.

-

Coupling: Both doublets exhibit an identical coupling constant (J) of approximately 8-9 Hz. This value is characteristic of ortho-coupling between adjacent protons on a benzene ring and serves as a self-validating piece of evidence for the proposed structure.

Analysis of the Aliphatic Region (δ ~3.0 ppm)

A prominent singlet appears around 3.0 ppm, integrating to 6 protons. This signal is unambiguously assigned to the six chemically equivalent protons of the two methyl groups attached to the nitrogen atom. Its singlet nature confirms the absence of any adjacent protons.

The Exchangeable Sulfonic Acid Proton

The proton of the -SO₃H group is acidic. In an aprotic solvent like DMSO-d₆, it is often observed as a very broad singlet at a far downfield position, sometimes above 10 ppm. Its chemical shift is highly dependent on concentration, temperature, and the presence of any trace water. As previously mentioned, this signal will disappear upon the addition of D₂O, providing definitive proof of its assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural verification. The key identifiers are the singlet for the six dimethylamino protons and the characteristic pair of doublets in the aromatic region, which arise from the powerful and opposing electronic effects of the para-substituted functional groups. This analysis, grounded in fundamental principles and validated by a robust experimental protocol, demonstrates the power of NMR spectroscopy as a primary tool for structural elucidation in chemical and pharmaceutical research.

References

- Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Royal Society of Chemistry Publishing. [Link]

- Moodle.

- Corio, P. L., et al. "Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts." Analytical Chemistry. [Link]

- Bovey, F. A. "A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- ChemSrc. Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4. [Link]

- Chem LibreTexts.

- PubChemLite. Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S). [Link]

- PubChem. Benzenesulfonic acid, 4-(dimethylamino)-. [Link]

Sources

- 1. This compound | 121-58-4 [sigmaaldrich.com]

- 2. Benzenesulfonic acid,4-(dimethylamino) | CAS#:121-58-4 | Chemsrc [chemsrc.com]

- 3. Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. srd.nist.gov [srd.nist.gov]

A Technical Guide to the Solubility of 4-(dimethylamino)benzenesulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(dimethylamino)benzenesulfonic acid. As a zwitterionic compound, its solubility is fundamentally governed by its dual ionic nature, leading to distinct behaviors in different solvent classes. This document synthesizes theoretical principles, data from analogous compounds, and provides a robust experimental framework for researchers, scientists, and drug development professionals to accurately determine its solubility. We delve into the molecular-level interactions that dictate solubility and present a detailed, field-proven protocol for its empirical determination, ensuring a blend of theoretical understanding and practical application.

Introduction: The Challenge of a Zwitterionic Solute

This compound is an aromatic organic compound featuring both a strongly acidic sulfonic acid group (-SO₃H) and a basic tertiary amine group (-N(CH₃)₂). In its solid state and in solutions near neutral pH, the molecule exists predominantly as an internal salt, or zwitterion (⁻O₃S-C₆H₄-N⁺H(CH₃)₂). This dual-charge nature is the single most critical factor governing its solubility profile.

Understanding the solubility of this compound in non-aqueous, organic solvents is paramount for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

-

Purification: Developing effective crystallization and precipitation protocols.

-

Formulation: Designing stable and effective formulations in pharmaceutical and materials science.

This guide will explore the physicochemical properties of this compound, explain the theoretical underpinnings of its solubility, present expected solubility trends, and provide a detailed experimental protocol for its quantitative measurement.

Physicochemical Properties & Molecular Structure

A molecule's solubility is a direct consequence of its structure and resulting physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| Melting Point | ~270 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | |

| Chemical Structure | See Figure 1 |

The key feature is the presence of the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group on the same aromatic ring. This leads to the formation of a stable zwitterion.

Figure 1: Zwitterionic Nature of this compound This diagram illustrates the internal salt structure of the molecule, which dictates its solubility behavior.

Caption: Molecular structure and key functional groups.

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful starting point, but the zwitterionic nature of this compound requires a more nuanced explanation. High lattice energy in its crystalline form, due to strong electrostatic interactions between the positive and negative poles of adjacent molecules, must be overcome by solvent-solute interactions for dissolution to occur.

-

Polar Protic Solvents (e.g., water, methanol): These solvents are most effective. Their ability to engage in hydrogen bonding and their high dielectric constants can effectively solvate both the anionic sulfonate group and the cationic ammonium group. This strong solvation energy can overcome the crystal lattice energy.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cationic center well. However, they are less effective at solvating the anionic sulfonate group compared to protic solvents. Solubility is expected to be moderate to low.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to form strong interactions with the charged centers of the zwitterion. The energy gained from weak van der Waals interactions is insufficient to overcome the crystal lattice energy, resulting in negligible solubility.[2]

Studies on analogous compounds, such as sulfanilic acid, confirm this trend, showing good solubility in aqueous bases but insolubility in ethanol and ether.[2][3][4] The equilibrium between the zwitterionic and a neutral form of a molecule is heavily solvent-dependent, with the zwitterionic form being dominant only in highly polar environments like water.[5]

Qualitative Solubility Profile

While specific quantitative data for this compound in a broad range of organic solvents is not widely published, a qualitative profile can be reliably predicted based on the principles above and data from structurally similar compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Formic Acid | Moderate to High | Excellent H-bonding and high polarity effectively solvate both ionic centers. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Sparingly Soluble | Can solvate the cation, but less effective for the anion. Insufficient to overcome lattice energy easily. |

| Low-Polarity | Ethanol, Isopropanol | Very Low to Insoluble | Limited polarity and H-bonding ability are not sufficient for effective solvation.[2][3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lacks any significant interactions needed to dissolve a charged species.[2][3] |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

To obtain precise, quantitative data, an empirical approach is necessary. The equilibrium shake-flask method, analogous to OECD Test Guideline 105, is the gold standard for determining the solubility of solid compounds.[6] This protocol ensures that a saturated, equilibrium state is achieved and accurately measured.

Figure 2: Experimental Workflow for Solubility Determination This flowchart outlines the systematic procedure for the shake-flask method.

Caption: Workflow for the equilibrium shake-flask method.

Step-by-Step Methodology

-

Preparation of the System:

-

Causality: To ensure the final solution is truly saturated, an excess of the solid this compound must be added to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). The visible presence of undissolved solid at the end of the experiment is a critical validation step.

-

-

Equilibration:

-

Causality: Dissolution is not instantaneous. The system must reach thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Place the sealed vessel in a constant-temperature shaker bath (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours). A preliminary experiment analyzing concentration at different time points (e.g., 24, 48, 72h) is essential to determine the minimum time required to reach a plateau, thereby validating the equilibration period.

-

-

Phase Separation:

-

Causality: The undissolved solid must be completely separated from the saturated solution to prevent artificially high results. Allow the vessels to stand undisturbed at the experimental temperature until the excess solid has settled. For fine suspensions, centrifugation of the sealed vessel is the preferred method. Filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) may also be used, but care must be taken to avoid temperature changes or solvent evaporation.

-

-

Sampling and Dilution:

-

Causality: The saturated supernatant is often too concentrated for direct analysis. A precise aliquot of the clear supernatant must be carefully withdrawn and accurately diluted by mass with fresh solvent. Gravimetric dilution (weighing the sample and the dilution solvent) is more accurate than volumetric dilution, as it is insensitive to temperature fluctuations.

-

-

Quantitative Analysis:

-

Causality: A validated, specific, and sensitive analytical method is required to determine the concentration of the analyte in the diluted sample. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal.

-

Method: Develop an isocratic or gradient HPLC method capable of resolving the analyte from any impurities.

-